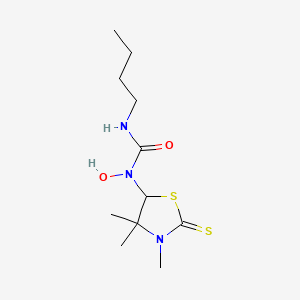
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea, also known as BTTU, is a widely used coupling reagent in peptide synthesis. It is a white crystalline powder that is soluble in water and polar organic solvents. BTTU is known for its high coupling efficiency, low racemization, and low toxicity.
Mechanism of Action
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea works by activating the carboxyl group of the amino acid in the peptide chain. It forms an active ester intermediate that reacts with the amino group of the incoming amino acid. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea also prevents racemization of the amino acids during the coupling reaction.
Biochemical and Physiological Effects:
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea has no known biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea has several advantages over other coupling reagents. It has high coupling efficiency, low racemization, and low toxicity. It is also easy to handle and store. However, N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea has some limitations. It is not suitable for coupling reactions involving acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for coupling reactions involving C-terminal carboxylic acids.
Future Directions
There are several future directions for the use of N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea in peptide synthesis. One direction is the development of new coupling reagents that are more efficient and less toxic than N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea. Another direction is the use of N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea in the synthesis of complex peptides, such as cyclic peptides and glycopeptides. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea can also be used in the synthesis of peptide-based drugs and vaccines for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea is a widely used coupling reagent in peptide synthesis. It has high coupling efficiency, low racemization, and low toxicity. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea is used in the synthesis of various peptides, including neuropeptides, antimicrobial peptides, and anticancer peptides. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea has no known biochemical or physiological effects and is excreted unchanged in the urine. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea has some limitations, but there are several future directions for its use in peptide synthesis.
Synthesis Methods
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea can be synthesized by reacting N-hydroxyphthalimide with butyl isocyanate and 3,4,4-trimethyl-2-thioxo-1,3-thiazolidine in the presence of triethylamine. The reaction yields N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea as a white crystalline powder with a yield of over 90%.
Scientific Research Applications
N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea is widely used in peptide synthesis as a coupling reagent. It is known for its high coupling efficiency, low racemization, and low toxicity. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea is used in the synthesis of various peptides, including neuropeptides, antimicrobial peptides, and anticancer peptides. N'-butyl-N-hydroxy-N-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)urea is also used in the synthesis of peptide-based drugs and vaccines.
properties
IUPAC Name |
3-butyl-1-hydroxy-1-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S2/c1-5-6-7-12-9(15)14(16)8-11(2,3)13(4)10(17)18-8/h8,16H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMQXOGVFARDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N(C1C(N(C(=S)S1)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)
![2-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6041260.png)

![7-(2,3-dimethoxybenzyl)-2-[3-(2-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6041286.png)

![2-(1-cyclopenten-1-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6041300.png)
![N-[4-(butyrylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B6041302.png)
![5-[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]-2-ethyl-6-methyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6041304.png)
![ethyl [1-({[1-(2-methoxyethyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6041309.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6041314.png)
![8-(benzylthio)-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B6041322.png)
![(3-(2-fluorobenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6041330.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline](/img/structure/B6041336.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6041339.png)